molecular formula C14H15N3O2S2 B5643204 2-(5-Allyl-4-oxo-2,3,4,5-tetrahydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-6-ylsulfanyl)-acetamide

2-(5-Allyl-4-oxo-2,3,4,5-tetrahydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-6-ylsulfanyl)-acetamide

Cat. No.: B5643204
M. Wt: 321.4 g/mol
InChI Key: KNFVQJGOSDKETP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a fused tetracyclic core (cyclopenta[a]inden) modified with sulfur (8-thia) and nitrogen (5,7-diaza) atoms. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring heterocyclic recognition motifs .

Properties

IUPAC Name

2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S2/c1-2-6-17-13(19)11-8-4-3-5-9(8)21-12(11)16-14(17)20-7-10(15)18/h2H,1,3-7H2,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNFVQJGOSDKETP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)N)SC3=C2CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301327775
Record name 2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301327775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644328
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

499232-09-6
Record name 2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301327775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Allyl-4-oxo-2,3,4,5-tetrahydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-6-ylsulfanyl)-acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the core cyclopenta[a]indene structure, followed by the introduction of the thia and diaza groups through cyclization reactions. The allyl and acetamide groups are then added via substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(5-Allyl-4-oxo-2,3,4,5-tetrahydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-6-ylsulfanyl)-acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

2-(5-Allyl-4-oxo-2,3,4,5-tetrahydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-6-ylsulfanyl)-acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Allyl-4-oxo-2,3,4,5-tetrahydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-6-ylsulfanyl)-acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Analogues

Compound A : 2-(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-ylsulfanyl)-benzoic acid (CAS: 1354953-03-9)

  • Core : Shares the 8-thia-5,7-diaza-cyclopenta[a]inden backbone but lacks the 4-oxo and 5-allyl groups.
  • Substituent : Benzoic acid replaces acetamide, altering polarity and hydrogen-bonding capacity.
  • Commercial availability suggests medicinal utility, though specific data are unavailable .

Compound B : 2-(1H-Indol-3-yl-methyl)-1,3,4-oxadiazole-5-thiol derivatives

  • Core : 1,3,4-Oxadiazole fused to an indole system instead of a cyclopenta[a]inden scaffold.
  • Activity : Demonstrated antimicrobial properties (e.g., EIMS data and synthesis pathways in related N-substituted acetamides) .
  • Comparison : The oxadiazole-thiol motif in Compound B may confer different pharmacokinetic profiles (e.g., metabolic stability) compared to the sulfur-linked acetamide in the target compound.

Substituent-Based Analogues

Compound C : Thiazol-5-ylmethyl carbamates and ureido derivatives

  • Substituents : Thiazole rings and complex ureido linkages (e.g., y and z compounds in Pharmacopeial Forum).
  • Function : These substituents are common in protease inhibitors (e.g., antivirals), suggesting the target compound’s acetamide group could mimic such interactions .
  • Divergence : The allyl group in the target compound introduces conformational flexibility absent in rigid thiazole-based analogues.

Table 1: Key Properties of Target Compound vs. Analogues

Property Target Compound Compound A (Benzoic Acid) Compound B (Oxadiazole-Indole)
Core Structure 8-Thia-5,7-diaza-cyclopenta[a]inden Similar core, no 4-oxo/allyl 1,3,4-Oxadiazole-Indole
Key Substituent 6-Sulfanyl-acetamide 4-Sulfanyl-benzoic acid Sulfanyl-acetamide (variable R-groups)
Polarity Moderate (amide + thioether) High (carboxylic acid) Variable (depends on R-group)
Hypothesized Activity Enzyme inhibition (e.g., kinases) Metal chelation/ion binding Antimicrobial

Research Findings

  • Target Compound: No direct activity data are available in the provided evidence.
  • Compound B : Demonstrated in vitro antimicrobial activity via disruption of bacterial cell membranes, inferred from EIMS fragmentation patterns and synthesized derivatives .
  • Compound C (Thiazole derivatives) : Pharmacopeial standards indicate regulatory interest, likely due to protease-targeting efficacy in preclinical models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.